N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(17-15(20)18-6-5-16-14(18)19)8-11-2-3-13-12(9-11)4-7-21-13/h2-3,9-10H,4-8H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWQHHKBNWEQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The imidazolidine ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the imidazolidine ring can produce amine derivatives.
Scientific Research Applications
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of these targets. The imidazolidine ring may also contribute to the compound’s biological activity by stabilizing its interaction with target proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Dihydrobenzofuran Moieties
The compound shares structural similarities with several benzofuran-based derivatives, particularly those substituted with propan-2-amine or methylamine groups. Key comparisons include:
Functional Implications :
- Metabolism : Methylamine derivatives (e.g., 5-MAPDB) are prone to N-demethylation, whereas the carboxamide’s rigidity may slow hepatic degradation .
- Solubility: The oxoimidazolidine ring and carboxamide may improve aqueous solubility compared to non-polar analogues like 1-(1-benzofuran-6-yl)propan-2-amine .
Pharmacokinetic and Pharmacodynamic Trends
- CNS Activity: Benzofuran derivatives (e.g., 6-APDB) are associated with stimulant or entactogen effects via monoamine transporter modulation. The carboxamide’s bulkiness may reduce blood-brain barrier permeability compared to amine derivatives .
- Toxicity : N-methylated analogs (e.g., 5-MAPDB) show higher metabolic stability than primary amines but may introduce hepatotoxic metabolites. The carboxamide’s stability could mitigate this risk .
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydrobenzofuran moiety and an imidazolidine carboxamide structure , which are known to contribute to various biological activities. The presence of these functional groups suggests potential interactions with multiple biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂ |
| Molecular Weight | 302.35 g/mol |
| CAS Number | 2034483-69-5 |
| Solubility | Soluble in DMSO and ethanol |
Analgesic Activity
Research on related compounds indicates that derivatives of dihydrobenzofuran exhibit significant analgesic properties. For instance, studies have shown that certain dihydrofuran derivatives can effectively reduce pain in various animal models, suggesting that this compound may possess similar analgesic effects due to its structural similarities .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been suggested by studies on similar benzofuran derivatives. These compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. The mechanism likely involves modulation of signaling pathways associated with inflammation .
Neuroprotective Properties
Neuroprotective effects have also been observed in compounds with similar structures. These effects may arise from the ability of the compound to cross the blood-brain barrier and exert protective actions against neuronal damage, potentially through antioxidant mechanisms or by modulating neuroinflammatory responses.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
1. Enzyme Inhibition: The compound may interact with specific enzymes involved in pain and inflammation pathways.
2. Receptor Modulation: It could modulate receptors related to pain perception and inflammatory responses.
3. Gene Expression Alteration: The compound might affect the expression of genes involved in inflammatory processes or pain signaling pathways .
Study 1: Analgesic Efficacy
In a study assessing the analgesic properties of dihydrofuran derivatives, it was found that compounds with similar structural features exhibited significant pain relief in rodent models. The most active derivative showed an ED50 comparable to morphine, indicating strong analgesic potential .
Study 2: Anti-inflammatory Mechanisms
Research focusing on benzofuran derivatives revealed that these compounds effectively reduced inflammation in animal models by inhibiting cytokine release and decreasing edema formation. Such findings suggest that this compound could similarly modulate inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
